2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile is a heterocyclic compound that features a bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, followed by functionalization to introduce the acetyl, amino, and carbonitrile groups. Key steps may include:
Formation of the Bithiophene Core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the amino group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups on the bithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Similar heterocyclic compounds with diverse biological activities.
Imidazoles: Another class of heterocycles with significant applications in medicinal chemistry.
Indoles: Known for their presence in natural products and pharmaceuticals.
Uniqueness
2’-Acetyl-5’-amino-2’,3’-dihydro-[2,3’-bithiophene]-4’-carbonitrile stands out due to its unique combination of functional groups and the bithiophene core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2OS2 |
---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
(2R,3R)-2-acetyl-5-amino-3-thiophen-2-yl-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C11H10N2OS2/c1-6(14)10-9(8-3-2-4-15-8)7(5-12)11(13)16-10/h2-4,9-10H,13H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
JATXWNZRCUVGRT-UWVGGRQHSA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C(=C(S1)N)C#N)C2=CC=CS2 |
Kanonische SMILES |
CC(=O)C1C(C(=C(S1)N)C#N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.